tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
Tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate is an organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of naphthalene derivatives with pyridine carboxylates under specific conditions. One common method involves the use of tert-butyl esters and naphthalene derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate .
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester .
Uniqueness
Tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene moiety provides additional aromaticity and potential for π-π interactions, making it valuable in various applications .
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 4-naphthalen-1-yl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C20H23NO2/c1-20(2,3)23-19(22)21-13-11-16(12-14-21)18-10-6-8-15-7-4-5-9-17(15)18/h4-11H,12-14H2,1-3H3 |
InChI Key |
SWEGVUWSXJEPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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